molecular formula C8H12N4O B7751282 3-(cyclopentylamino)-2H-1,2,4-triazin-5-one

3-(cyclopentylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B7751282
M. Wt: 180.21 g/mol
InChI Key: CONBNMGRQGUAHB-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a cyclopentylamino group attached to it. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentylamino)-2H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

3-(Cyclopentylamino)-2H-1,2,4-triazin-5-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(cyclopentylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: A compound with a similar cyclopentylamino group but a different heterocyclic core.

    2-(Cyclopentylamino)thiazol-4(5H)-one: Another compound with a cyclopentylamino group, featuring a thiazole ring instead of a triazine ring.

Uniqueness

3-(Cyclopentylamino)-2H-1,2,4-triazin-5-one is unique due to its triazine ring structure, which imparts distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

3-(cyclopentylamino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c13-7-5-9-12-8(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONBNMGRQGUAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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